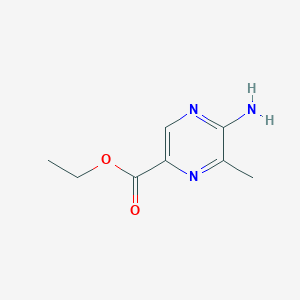

Ethyl 5-amino-6-methylpyrazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-7(9)5(2)11-6/h4H,3H2,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQDUCYHPPKQPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methylpyrazine-2-carboxylic Acid (Key Intermediate)

A critical precursor for the target compound is 5-methylpyrazine-2-carboxylic acid, which can be synthesized via oxidation of 2-methyl-5-methylol pyrazine using nitric acid in the presence of vanadium-based catalysts. The process is detailed in multiple embodiments in patent CN102190630A:

| Embodiment | Reactants & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 2 | 0.2 mol 2-methyl-5-methylol pyrazine + 65% HNO3 + ammonium meta-vanadate catalyst, reflux 4h at 100°C | 65 | 99.5 | Extraction with pimelinketone |

| 3 | 0.1 mol 2-methyl-5-methylol pyrazine + 65% HNO3 + sodium metavanadate catalyst, reflux 8h at 100°C | 78 | 99.4 | Extraction with ethyl acetate |

| 4 | 1 mol scale, similar conditions with sodium metavanadate, reflux 10h | 80.1 | 99.4 | Extraction with butanone |

These methods demonstrate high selectivity and yield for the oxidation step, critical for downstream synthesis.

The introduction of the amino group at position 5 to yield Ethyl 5-amino-6-methylpyrazine-2-carboxylate is typically achieved either by direct amination of halogenated esters or by reduction of nitro precursors.

A related compound, Ethyl 5-aminopyrazine-2-carboxylate, has been synthesized and characterized with detailed reaction conditions, as reported by Ambeed:

| Reaction | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Amidation with 5-amino-pyrazine-2-carboxylic acid ethyl ester and substituted propionic acid | DMAP, EDC.HCl, N-ethyl-N,N-diisopropylamine, CH2Cl2/DMF, 20°C, overnight | 12-20% | Purification by chromatography |

| Coupling with tert-butyl carbamate derivatives | Diisopropylethylamine, 120°C, molecular sieves, butyronitrile | 14% | MPLC purification |

| Reaction with bromo(phenyl)acetyl derivatives | 120°C, 1.5h, butyronitrile | 21% | UPLC-MS characterization |

These reactions illustrate the feasibility of introducing amino functionality on the pyrazine ring in esterified forms under mild to moderate conditions.

Alternative Oxidation Methods for Pyrazine Carboxylic Acids

Other patents (e.g., CN103787990A) describe oxidation of 2,5-dimethylpyrazine using potassium permanganate (KMnO4) in the presence of metal oxide catalysts (Mn, V, Ti, Sr oxides) to obtain 5-methylpyrazine-2-carboxylic acid. However, these methods may generate significant metallic wastewater, making them less environmentally favorable compared to vanadium-catalyzed nitric acid oxidation.

A generalized synthetic route for this compound can be summarized as follows:

- Oxidation: 2-methyl-5-methylol pyrazine → 5-methylpyrazine-2-carboxylic acid (via nitric acid oxidation with vanadium catalyst)

- Esterification: 5-methylpyrazine-2-carboxylic acid → Ethyl 5-methylpyrazine-2-carboxylate (acid-ethanol esterification)

- Amination: Ethyl 5-methylpyrazine-2-carboxylate → this compound (via amination or substitution reactions)

- Yields: Oxidation yields range from 65% to 80% with purity >99% by liquid chromatography.

- Reaction Conditions: Typical oxidation at 100-140°C, esterification under acidic or coupling reagent conditions, amination at 20-120°C.

- Characterization: Products confirmed by LC-MS, UPLC-MS, melting point, and NMR (1H-NMR chemical shifts consistent with pyrazine derivatives).

- Purification: Chromatographic techniques (silica gel column, MPLC) and solvent extraction (ethyl acetate, butanone) are standard.

The preparation of this compound involves a multi-step synthetic strategy starting from 2-methyl-5-methylol pyrazine, proceeding through selective oxidation to 5-methylpyrazine-2-carboxylic acid, followed by esterification and amination steps. The oxidation step using nitric acid and vanadium catalysts is well-documented with high yield and purity. Amination and coupling reactions to introduce the amino group are feasible under mild to moderate conditions with moderate yields. These methods are supported by comprehensive patent literature and experimental data from chemical suppliers and research publications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine at position 5 undergoes electrophilic substitution and acylation reactions. For example, condensation with activated carbonyl compounds produces amide derivatives:

Key observations:

-

Acylation requires activating agents like EDC·HCl and bases (e.g., DIEA) in polar aprotic solvents .

-

Direct coupling with α-bromo ketones under thermal conditions facilitates cyclization to imidazo[1,2-a]pyrazines .

Condensation Reactions

The amino and ester groups participate in tandem reactions to form fused heterocycles:

Example:

-

Reaction with α-bromo ketones in butyronitrile at 120°C yields imidazo[1,2-a]pyrazine derivatives via nucleophilic attack and subsequent cyclization .

| Starting Material | Conditions | Yield | Product Structure |

|---|---|---|---|

| Bromo(phenyl)acetyl derivative | 120°C, 1.5 hrs | 21% | Ethyl 2-[4-(1-aminocyclobutyl)phenyl]-3-phenylimidazo[1,2-a]pyrazine-6-carboxylate |

Methyl Group Reactivity

The methyl group at position 6 can undergo oxidation or halogenation, though direct evidence for this compound is sparse. Comparative studies on analogous 6-methylpyrazines suggest:

Scientific Research Applications

Ethyl 5-amino-6-methylpyrazine-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex pyrazine derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-6-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 5-Aminopyrazine-2-Carboxylate (CAS 54013-06-8)

- Structural Differences : Lacks the 6-methyl group present in the target compound.

- Its similarity score (0.96) to the target compound suggests comparable electronic profiles .

- Applications : Used as a building block in medicinal chemistry for antimycobacterial agents.

Methyl 5-Amino-6-Methylpyrazine-2-Carboxylate

3-Amino-5,6-Dimethylpyrazine-2-Carboxamide

- Structural Differences : Replaces the ethyl ester with a carboxamide group.

- Such derivatives are explored for antifungal and photosynthesis inhibition activities (e.g., IC50 values ~40–50 µmol·L⁻¹) .

Methyl 5-Chloro-6-Methylpyrazine-2-Carboxylate

- Structural Differences: Substitutes the amino group with chlorine at position 5.

- Key Properties: The electron-withdrawing chlorine increases electrophilicity, making it reactive in nucleophilic aromatic substitution.

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated logP values based on alkyl chain and functional group contributions.

Key Research Findings and Insights

- Electronic Effects: The amino group at position 5 in the target compound likely acts as an electron donor, stabilizing intermediates in nucleophilic reactions. Ethyl esters generally offer better lipid solubility than methyl esters, aiding membrane penetration in drug candidates .

- Synthetic Utility: this compound may serve as a precursor for amide or heterocycle formation, analogous to methods described for methyl esters in and .

- Biological Potential: Pyrazinecarboxamides (e.g., ) exhibit antimycobacterial activity, suggesting that the target compound’s ester group could be modified to amides for enhanced bioactivity.

Limitations and Gaps in Evidence

- Direct data on the target compound’s synthesis, crystallography, or biological activity are absent in the provided evidence.

Biological Activity

Ethyl 5-amino-6-methylpyrazine-2-carboxylate, with the CAS number 54013-06-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazine ring substituted with an amino group and an ethyl ester. Its structure can be represented as follows:

The compound is characterized by:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazine derivatives, including this compound. The compound has been evaluated for its efficacy against different microbial strains.

Case Studies

- Mycobacterium tuberculosis :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Substituent | Effect on Activity |

|---|---|

| Amino group at position 5 | Essential for antimicrobial activity |

| Methyl group at position 6 | Enhances lipophilicity and activity |

Compounds lacking these functional groups exhibited significantly reduced or no biological activity, indicating their importance in maintaining efficacy against pathogens .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption following oral administration. Studies indicate that similar pyrazine derivatives are efficiently absorbed from the gastrointestinal tract and subsequently excreted .

Absorption and Metabolism

Research indicates that weak amine bases like pyrazine derivatives are optimally absorbed at intestinal pH levels (5–7), which supports their bioavailability . The biotransformation typically involves oxidation processes leading to carboxylic acid derivatives.

Q & A

Q. Basic

- ESI-MS : Confirms molecular weight (e.g., m/z 428.3 for a derivative in ).

- HPLC : Determines purity (98% for 5-Methyl-2-pyrazinecarboxylic acid ).

- NMR : Elucidates structural features (e.g., aromatic protons and methyl groups).

- X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles .

How can computational modeling enhance understanding of this compound’s reactivity?

Advanced

Density Functional Theory (DFT) calculations predict electronic properties and reactive sites. For example, studies on pyrazole-4-carboxylic acid derivatives use DFT to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with experimental reactivity . Software like ORTEP-3 visualizes crystal packing and hydrogen-bonding networks .

How do researchers address contradictions in reported spectroscopic data or yields?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 167–171°C for 5-Methyl-2-pyrazinecarboxylic acid vs. other derivatives) may arise from polymorphs or impurities. Mitigation strategies:

- Differential Scanning Calorimetry (DSC) : Confirms polymorphic forms.

- Reproducibility Checks : Standardize solvent systems (e.g., ethyl acetate/hexane ratios in flash chromatography ).

- Cross-Validation : Compare ESI-MS and NMR data across studies (e.g., vs. 16 ).

What role does this compound play in drug discovery?

Advanced

The compound serves as a precursor for bioactive molecules. For instance, it is used to synthesize 3-amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide, a pharmaceutical candidate with potential kinase inhibitory activity . Thiazole-pyrazine hybrids (e.g., 5-(5-Methylpyrazin-2-yl)thiazol-2-amine) exhibit antimicrobial and anticancer properties, validated via in vitro assays .

What are the challenges in scaling up laboratory-scale synthesis?

Q. Advanced

- Purification : Flash chromatography is efficient for small batches but impractical for large-scale. Alternatives: Recrystallization or continuous flow systems.

- Yield Optimization : Catalytic methods (e.g., Pd-mediated couplings) may improve efficiency vs. stoichiometric HATU .

- Safety : Handling brominated intermediates (e.g., N-bromosuccinimide in Preparation 5 ) requires strict temperature control to avoid exothermic side reactions.

How is the compound’s stability assessed under varying storage conditions?

Q. Basic

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months.

- HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ester group to carboxylic acid ).

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

What are the ecological and toxicity considerations for this compound?

Basic

Limited ecotoxicological data exist. Precautionary measures:

- Waste Disposal : Incinerate via licensed facilities to avoid soil/water contamination.

- Toxicity Screening : Ames tests for mutagenicity and acute toxicity assays (e.g., OECD 423) are recommended .

How can researchers leverage this compound in metal-organic frameworks (MOFs)?

Advanced

5-Methyl-2-pyrazinecarboxylic acid (a derivative) forms europium(III) complexes for luminescent MOFs. Synthesis involves reacting the ligand with Eu(NO₃)₃·6H₂O and phenanthroline in ethanol/water, yielding frameworks with potential sensor applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.